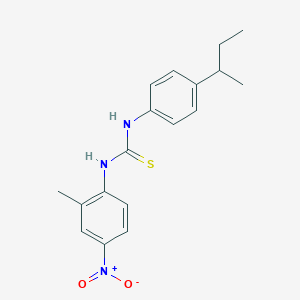![molecular formula C22H30N2O2S B4120157 N-[1-(1-adamantyl)butyl]-N'-1,3-benzodioxol-5-ylthiourea](/img/structure/B4120157.png)
N-[1-(1-adamantyl)butyl]-N'-1,3-benzodioxol-5-ylthiourea
Vue d'ensemble
Description
N-[1-(1-adamantyl)butyl]-N'-1,3-benzodioxol-5-ylthiourea, commonly known as ADBUT, is a synthetic compound that has been extensively studied for its potential therapeutic effects. ADBUT belongs to the class of thiourea derivatives and is known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of ADBUT is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of the immune response and inflammation. ADBUT also inhibits the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. These mechanisms of action may contribute to the anti-inflammatory and anti-cancer effects of ADBUT.
Biochemical and Physiological Effects:
ADBUT has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. ADBUT also inhibits the production of pro-inflammatory cytokines and chemokines. In addition, ADBUT has been shown to inhibit the replication of several viruses, including HIV, hepatitis B virus, and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
ADBUT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and high yield. ADBUT has been extensively studied for its potential therapeutic effects, making it a well-characterized compound. However, ADBUT also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of ADBUT is not fully understood, which can make it challenging to interpret the results of some experiments.
Orientations Futures
There are several future directions for the study of ADBUT. First, further studies are needed to elucidate the mechanism of action of ADBUT. Second, additional studies are needed to determine the efficacy of ADBUT as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory diseases. Third, studies are needed to optimize the synthesis method of ADBUT to improve its solubility and yield. Fourth, studies are needed to determine the toxicological profile of ADBUT to assess its safety for human use. Finally, studies are needed to develop novel derivatives of ADBUT with improved efficacy and safety profiles.
Applications De Recherche Scientifique
ADBUT has been extensively studied for its potential therapeutic effects. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. ADBUT has been tested in vitro and in vivo for its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory diseases.
Propriétés
IUPAC Name |
1-[1-(1-adamantyl)butyl]-3-(1,3-benzodioxol-5-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-2-3-20(22-10-14-6-15(11-22)8-16(7-14)12-22)24-21(27)23-17-4-5-18-19(9-17)26-13-25-18/h4-5,9,14-16,20H,2-3,6-8,10-13H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMVJCWSOXXVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4120075.png)

![methyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]amino}benzoate](/img/structure/B4120103.png)
![ethyl 5-benzyl-2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4120116.png)
![1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine](/img/structure/B4120125.png)
![methyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4120129.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B4120135.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4120144.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4120151.png)

![N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide](/img/structure/B4120161.png)
![N-[2-(dimethylamino)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B4120166.png)
![N-1,3-benzothiazol-2-yl-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4120175.png)
![N-1,3-benzothiazol-2-yl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4120180.png)